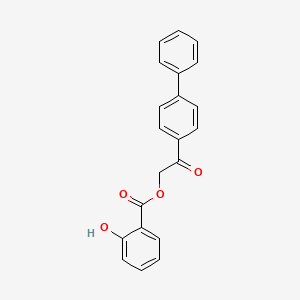

2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate

Beschreibung

Eigenschaften

CAS-Nummer |

4347-80-2 |

|---|---|

Molekularformel |

C21H16O4 |

Molekulargewicht |

332.3 g/mol |

IUPAC-Name |

[2-oxo-2-(4-phenylphenyl)ethyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C21H16O4/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |

InChI-Schlüssel |

PTEGBOQTRCNNLL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl quinones.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

Oxidation: Biphenyl quinones.

Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl 2-hydroxybenzoate.

Substitution: Various substituted derivatives depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

The compound serves as an intermediate in the synthesis of bioactive compounds, particularly those exhibiting anti-inflammatory and anti-cancer properties. Research indicates that biphenyl-based compounds, including this one, show significant biological activities:

- Anti-Tyrosinase Activity : This property is relevant for treating skin pigmentation disorders and cosmetic applications, suggesting its potential use in formulations aimed at hyperpigmentation or as skin-whitening agents.

- Cancer Research : Studies have shown that derivatives of biphenyl compounds can interact with various biological targets, including enzymes involved in cancer progression. For instance, certain analogues have demonstrated cytotoxic effects against leukemia cell lines .

Cosmetic Industry

Due to its anti-tyrosinase activity, this compound is being explored for use in cosmetic formulations targeting skin lightening and treatment of hyperpigmentation disorders. Its efficacy in inhibiting melanin production makes it a valuable ingredient in skin care products aimed at reducing dark spots and uneven skin tone.

Organic Synthesis

As a versatile compound, 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate can participate in various chemical reactions typical of esters, such as transesterification or reactions with nucleophiles due to its carbonyl group. This property allows it to be utilized as a building block for synthesizing more complex organic molecules.

| Compound Name | Activity | IC50 (µM) | Target |

|---|---|---|---|

| KX2-391 | Antileukemic | 0.96 - 4.23 | Various leukemia cell lines |

| 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate | Anti-Tyrosinase | N/A | Skin pigmentation |

| Analogues of KX2-391 | Cytotoxicity | Varies | Cancer cell lines |

This table summarizes the biological activities associated with related compounds and highlights the potential therapeutic applications of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate.

Wirkmechanismus

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol and 2-hydroxybenzoic acid. These metabolites can further participate in various biochemical pathways, exerting their effects through interactions with proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Polarity: The 2-hydroxy group in the target compound increases its polar surface area (PSA = 63.6 Ų) compared to non-hydroxylated analogs (e.g., 2-(biphenyl-4-yl)-2-oxoethyl benzoate, PSA = 46.5 Ų), enhancing solubility in polar solvents .

- Lipophilicity : Halogenated derivatives (e.g., 4-bromo analogs) exhibit higher LogP values due to bromine’s hydrophobicity, whereas adamantane-based compounds balance lipophilicity with rigid steric bulk .

Biologische Aktivität

2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate is C16H16O3, with a molecular weight of approximately 256.30 g/mol. The compound features a biphenyl moiety that is known for its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It may act as a ligand for specific receptors, influencing cellular responses such as proliferation and apoptosis.

Key Mechanisms:

- Receptor Binding : The biphenyl structure enhances binding affinity to various receptors, potentially impacting pathways involved in cancer progression.

- Enzyme Modulation : The compound may inhibit or activate enzymes critical in metabolic pathways, contributing to its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : Its phenolic structure may confer antioxidant capabilities, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate in different biological contexts:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF7 (Breast) | 15.5 | Moderate cytotoxicity observed |

| HCT116 (Colon) | 22.3 | Effective against colorectal cancer cells |

| A549 (Lung) | 18.0 | Significant reduction in cell viability |

Data derived from comparative studies on similar compounds and their analogs .

Comparative Analysis

When compared to other biphenyl derivatives, 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate demonstrates unique properties that enhance its biological activity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-(Biphenyl-4-yl)-2-oxoethyl | 15.5 | Anticancer |

| N-benzylacetamide | 0.94 | Antileukemic |

| Hydroxytyrosol Derivatives | <10 | Antioxidant/Anticancer |

The data highlights the varying potency of related compounds in different biological contexts .

Q & A

Q. What are the established synthesis routes for 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate, and how is the compound characterized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Esterification : Reacting biphenyl-4-yl glyoxylic acid with 2-hydroxybenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Characterization employs:

Q. What key functional groups influence the compound’s reactivity in organic transformations?

- Methodological Answer : The ester group (–COO–) and biphenyl moiety dominate reactivity:

- Ester hydrolysis : Acidic/basic conditions cleave the ester into carboxylic acid and alcohol derivatives.

- Electrophilic substitution : The biphenyl system undergoes halogenation or nitration at the para position due to electron-rich aromatic rings .

- Photoreactivity : The α-keto ester group may participate in [2+2] cycloadditions under UV light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., acetone or DMF) enhance reaction rates for esterification .

- Catalyst screening : TiCl₄ or DMAP (4-dimethylaminopyridine) improves acyl transfer efficiency .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., protecting group removal) .

- Real-time monitoring : Use TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .

Q. How do crystallographic data resolve ambiguities in molecular conformation and polymorphism?

- Methodological Answer :

- SHELX refinement : High-resolution X-ray data (e.g., R-factor < 5%) clarifies bond angles and torsional strain in the biphenyl system .

- Polymorphism analysis : Compare powder XRD patterns of batches to identify crystalline vs. amorphous forms. For example, a 2θ shift at 12.5° indicates a distinct polymorph .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) influencing packing efficiency .

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be systematically addressed?

- Methodological Answer :

- Purity validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities skewing bioassays .

- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted analogs) to identify structure-activity relationships (SAR). For example:

| Compound | Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Parent compound | None | 12.3 | |

| 4-Chloro-biphenyl analog | –Cl substitution | 8.7 | |

| Methyl ester derivative | –COOCH₃ | >50 |

- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition mechanisms for this compound?

- Methodological Answer : Contradictions may arise from:

- Target specificity : Off-target effects in kinase assays (e.g., inhibition of EGFR vs. VEGFR2) due to assay design .

- Redox interference : The α-keto group may react with thiols in assay buffers, generating false positives .

- Resolution :

Use knockout cell lines to confirm target engagement.

Perform ITC (isothermal titration calorimetry) to directly measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.